2,5-Bis(N,N-dimethylaminomethyl)pyrrole
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Overview
Description
2,5-Bis(N,N-dimethylaminomethyl)pyrrole is a chemical compound with the molecular formula C₁₀H₁₉N₃. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two N,N-dimethylaminomethyl groups attached to the 2 and 5 positions of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(N,N-dimethylaminomethyl)pyrrole can be synthesized through a Mannich reaction. This involves the reaction of pyrrole with formaldehyde and dimethylamine in a basic medium. The reaction proceeds efficiently, yielding over 80% of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains a fundamental approach. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(N,N-dimethylaminomethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms of the dimethylaminomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
2,5-Bis(N,N-dimethylaminomethyl)pyrrole has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(N,N-dimethylaminomethyl)pyrrole involves its interaction with various molecular targets. The dimethylaminomethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as a ligand in coordination chemistry and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(hydroxymethyl)pyrrole
- 2,5-Bis(aminomethyl)pyrrole
- 2,5-Bis(methylaminomethyl)pyrrole
Uniqueness
2,5-Bis(N,N-dimethylaminomethyl)pyrrole is unique due to the presence of two N,N-dimethylaminomethyl groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1H-pyrrol-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H19N3/c1-12(2)7-9-5-6-10(11-9)8-13(3)4/h5-6,11H,7-8H2,1-4H3 |
InChI Key |
UVZIFGJOZUTFLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(N1)CN(C)C |
Origin of Product |
United States |
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